Product packaging for 2-Amino-5-cyclopropylbenzoic acid(Cat. No.:CAS No. 68701-47-3)

2-Amino-5-cyclopropylbenzoic acid

Cat. No.: B3042977
CAS No.: 68701-47-3
M. Wt: 177.2 g/mol
InChI Key: UERVAQKRBPRDJP-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted Benzoic Acid Derivatives

Substituted benzoic acids are a class of organic compounds that serve as fundamental building blocks in a multitude of chemical applications. Their derivatives are integral to the development of pharmaceuticals, agrochemicals, dyes, and food additives. asianpubs.org The versatility of the benzoic acid scaffold stems from the reactivity of both the aromatic ring and the carboxylic acid group. The specific nature and position of substituents on the benzene (B151609) ring dramatically influence the molecule's physical and chemical properties, such as acidity, solubility, and biological activity. patsnap.combeilstein-journals.org

For instance, electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups decrease it. beilstein-journals.org This modulation of electronic properties is a key strategy in molecular design. Historically, substituted benzoic acids have been central to the development of various therapeutic agents, including those with blood sugar lowering properties. nih.gov They are also crucial starting materials for synthesizing more complex chemical entities, demonstrating their foundational role in multi-step synthetic processes. nih.gov

Overview of the Cyclopropyl (B3062369) Group's Influence on Molecular Design and Reactivity

The cyclopropyl group is far more than a simple alkyl substituent; it is a powerful tool in modern medicinal chemistry and molecular design. wipo.int This three-membered ring possesses unique structural and electronic properties, including high ring strain, coplanar carbon atoms, and C-C bonds with enhanced π-character. nih.govmdpi.com These features impart significant advantages when the group is incorporated into a larger molecule.

In drug discovery, the cyclopropyl moiety is often used to enhance a compound's pharmacological profile. Its rigid structure can provide conformational constraint, helping to lock a molecule into a bioactive shape for more favorable binding to a biological target. nih.govgoogle.com Furthermore, the cyclopropyl group can increase metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 (CYP) enzymes. researchgate.net A classic example is the drug Pitavastatin, where a cyclopropyl ring helps divert metabolism away from certain CYP pathways. researchgate.net It can also be used to fine-tune properties such as lipophilicity and pKa, which are critical for a drug's absorption, distribution, and efficacy. google.com The strategic replacement of other groups, like isopropyl or phenyl, with a cyclopropyl ring can lead to increased potency, reduced off-target effects, and decreased plasma clearance. nih.govgoogle.com

Property InfluencedEffect of Cyclopropyl Group IntegrationRationale / MechanismReference
Metabolic StabilityIncreasedBlocks sites prone to CYP450-mediated oxidation due to stronger C-H bonds. google.comresearchgate.net
Binding PotencyEnhancedProvides rigid conformational constraint, leading to entropically favorable binding to receptors. nih.govgoogle.com
Lipophilicity (clogP)ReducedCan replace more lipophilic groups (e.g., isopropyl, phenyl) to improve solubility. google.com
Molecular RigidityIncreasedFixes the configuration of adjacent bonds, useful for studying structure-activity relationships. google.com
Off-Target EffectsReducedStrategic placement can improve selectivity for the intended biological target. nih.gov

Scope and Research Trajectories Pertaining to 2-Amino-5-cyclopropylbenzoic Acid as a Chemical Scaffold

A chemical scaffold is a core molecular structure upon which a variety of substituents are attached to create a library of related compounds. This compound represents a valuable scaffold that combines the features of an aminobenzoic acid with the unique properties of the cyclopropyl group. Research involving this and structurally similar scaffolds points toward its utility as an intermediate in the synthesis of complex, high-value molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B3042977 2-Amino-5-cyclopropylbenzoic acid CAS No. 68701-47-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERVAQKRBPRDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 5 Cyclopropylbenzoic Acid

Precursor-Based Synthetic Routes

These approaches commence with a molecule that already contains the benzoic acid framework or a closely related structure, which is then modified to introduce the required amino and cyclopropyl (B3062369) groups.

Synthesis from Related Benzoic Acid Derivatives

A common strategy involves starting with a substituted 2-aminobenzoic acid and introducing the cyclopropyl group at the 5-position. This can be achieved through modern cross-coupling reactions. For instance, a halogenated 2-aminobenzoic acid can serve as a precursor. The general scheme involves the protection of the amino and carboxyl groups, followed by a coupling reaction with a cyclopropylating agent, and subsequent deprotection.

Alternatively, a one-pot synthesis starting from 2-amino-3-methylbenzoic acid can be adapted. mdpi.com This would involve the formation of a benzoxazinedione intermediate, followed by aminolysis and then a cyclopropanation step at the 5-position, though this specific adaptation for cyclopropylation is less commonly documented than cross-coupling methods.

Starting MaterialKey ReagentsIntermediateTarget Product
2-Amino-5-bromobenzoic acid1. Protection (e.g., Boc anhydride (B1165640), Diazomethane) 2. Cyclopropylboronic acid, Pd catalyst, Ligand, Base (Suzuki Coupling) 3. Deprotection (e.g., TFA, LiOH)Protected 2-amino-5-cyclopropylbenzoic acidThis compound
2-Amino-3-methylbenzoic acid1. Bis(trichloromethyl) carbonate 2. Aqueous methylamine (B109427) 3. Cyclopropanation agent8-Methyl-2H-3,1-benzoxazine-2,4(1H)-dione2-Amino-5-cyclopropyl-N,3-dimethylbenzamide (as an example derivative)

Strategies Involving Cyclopropanation of Aromatic Precursors

Direct cyclopropanation of an aromatic ring is a challenging but existing strategy. This could involve the reaction of a suitably activated benzoic acid derivative with a cyclopropanating agent. For example, methods for the cyclopropanation of alkenes using reagents like diazomethane (B1218177) in the presence of a palladium catalyst could be conceptually extended to an aromatic system, although this is not a standard transformation and would require significant methodological development. libretexts.org

A more plausible approach would be the cyclopropanation of a precursor that can be converted into the benzoic acid. For instance, a vinyl-substituted aromatic compound could undergo cyclopropanation, followed by oxidation of the vinyl group to a carboxylic acid.

PrecursorCyclopropanation ReagentKey Steps
2-Amino-5-vinylbenzoic acidDiazomethane, Palladium(II) acetate1. Cyclopropanation of the vinyl group 2. This would lead to a phenylcyclopropane attached to the ring, not the desired direct cyclopropyl substitution.
4-AcetamidoacetophenoneSimmons-Smith reagent (CH₂I₂, Zn-Cu couple)1. Wittig reaction to form 4-acetamido-1-vinylbenzene 2. Cyclopropanation of the vinyl group 3. Oxidation of the acetyl group to a carboxyl group 4. Hydrolysis of the acetamido group

Amination and Carboxylation Approaches

This strategy involves starting with a simple cyclopropyl-substituted aromatic hydrocarbon and sequentially introducing the amino and carboxyl functionalities. For example, starting with cyclopropylbenzene, one could perform a Friedel-Crafts acylation to introduce a keto group, which can then be converted to a carboxyl group. Subsequent nitration and reduction would introduce the amino group. The regioselectivity of these electrophilic substitution reactions would be a critical factor to control.

A more direct approach could involve the carboxylation of a cyclopropyl-substituted aniline (B41778) derivative. For instance, 4-cyclopropylaniline (B1589887) could be a starting material. The introduction of the carboxyl group could be achieved through ortho-lithiation directed by the amino group (or a protected form), followed by quenching with carbon dioxide.

Functional Group Interconversions in Synthesis

These methods start with a benzene (B151609) ring that has some of the required functionalities or precursors already in place. The synthesis then focuses on converting these precursors into the final amino and carboxyl groups.

Nitration-Reduction Sequences for Amino Group Introduction

A classic and reliable method for introducing an amino group onto an aromatic ring is through a nitration-reduction sequence. sigmaaldrich.comgoogle.com In this approach, a suitable cyclopropyl-substituted benzoic acid would be the starting material. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comyoutube.comgoogle.com The conditions, such as temperature and acid concentration, are crucial for achieving the desired regioselectivity and yield. google.com The resulting nitro compound is then reduced to the corresponding amine using various reducing agents, such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. sigmaaldrich.com

Starting MaterialNitration ConditionsReduction Conditions
3-Cyclopropylbenzoic acidHNO₃, H₂SO₄, 0-10 °CSnCl₂·2H₂O, HCl, Ethanol
4-Cyclopropylbenzoic acidHNO₃, H₂SO₄, 0-10 °CFe, NH₄Cl, H₂O/Ethanol

Halogenation and Subsequent Functionalization

This versatile approach involves the use of a halogenated benzoic acid derivative as a scaffold. The halogen atom, typically bromine or iodine, serves as a handle for introducing the cyclopropyl group via a metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly effective method for this transformation, utilizing a palladium catalyst and a boronic acid reagent. researchgate.netmdpi.comyoutube.com

A common starting material for this route is 2-amino-5-bromobenzoic acid, which is commercially available. nih.gov The amino group may need to be protected prior to the coupling reaction to prevent side reactions. The Suzuki coupling of this protected bromo-anthranilic acid with cyclopropylboronic acid, in the presence of a suitable palladium catalyst, ligand, and base, would yield the protected this compound. Subsequent deprotection would afford the final product.

Halogenated PrecursorCoupling PartnerCatalyst System
Methyl 2-(acetylamino)-5-bromobenzoateCyclopropylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene/H₂O
2-Amino-5-iodobenzoic acidPotassium cyclopropyltrifluoroboratePd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O

Chemical Reactivity and Transformations of 2 Amino 5 Cyclopropylbenzoic Acid

Reactions Involving the Aromatic Amino Group

The aromatic amino group (-NH₂) is a key site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the electronic effects of the attached benzene (B151609) ring, which is further modulated by the cyclopropyl (B3062369) and carboxylic acid substituents.

The primary amino group of 2-amino-5-cyclopropylbenzoic acid readily undergoes acylation with various acylating agents, such as acyl chlorides or acid anhydrides, to form the corresponding N-acyl amide derivatives. nih.gov This reaction is fundamental for introducing a wide array of substituents and is often the initial step in the synthesis of more complex heterocyclic systems. The reaction typically proceeds by nucleophilic attack of the amino nitrogen on the electrophilic carbonyl carbon of the acylating agent. nih.gov

For instance, the reaction with an acyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct, yields the N-acylated product. nih.gov This transformation is crucial as the resulting amide can be an important intermediate for various pharmaceutical compounds.

ReactantAcylating AgentConditionsProduct
This compoundBenzoyl chlorideDMF, Room Temperature2-(Benzoylamino)-5-cyclopropylbenzoic acid
This compoundAcetyl chloridePyridine, 0°C to RT2-(Acetylamino)-5-cyclopropylbenzoic acid

Table 1: Representative Acylation Reactions.

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinazolinones. These reactions involve the condensation of both the amino and carboxylic acid groups with a suitable one-carbon or multi-carbon component. A common method involves a two-step, one-pot synthesis where the amino group is first acylated, and the resulting intermediate undergoes dehydrative cyclization to form the quinazolinone ring. nih.govresearchgate.net

For example, reacting this compound with an acyl chloride forms an N-acyl intermediate, which can then be cyclized using a dehydrating agent or by heating. nih.gov Another approach involves direct condensation with reagents like formamide (B127407) or orthoesters to construct the heterocyclic core. researchgate.net These methods provide efficient access to 6-cyclopropyl-quinazolin-4(3H)-one derivatives, which are scaffolds of interest in medicinal chemistry. nih.gov

Reagent 1Reagent 2ConditionsProduct
This compoundFormamideHeat (125-130°C)6-Cyclopropylquinazolin-4(3H)-one
This compoundAcetic Anhydride (B1165640), then Ammonia1. Reflux; 2. Reaction with NH₃2-Methyl-6-cyclopropylquinazolin-4(3H)-one

Table 2: Synthesis of Quinazolinone Derivatives.

The aromatic amino group is susceptible to oxidation, although direct oxidation can sometimes lead to complex mixtures or polymerization. nih.gov Controlled oxidation of aromatic amines can yield various products depending on the oxidant and conditions. For example, mild oxidation might lead to the formation of nitroso compounds, while stronger conditions could yield the corresponding nitro derivative, 2-nitro-5-cyclopropylbenzoic acid. However, direct nitration is often complicated by the activating nature of the amino group and its sensitivity to oxidative conditions. google.com

Conversely, the corresponding nitro compound, if synthesized via other routes, can be readily reduced back to the amino group. Standard reduction methods, such as catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Sn/HCl), are effective for this transformation. This reduction is a key step in syntheses where the nitro group is used as a protecting or directing group before being converted to the amine at a later stage. Specific studies detailing the oxidation pathways for this compound itself are not widely available in the surveyed literature.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is an electrophilic center that primarily undergoes nucleophilic acyl substitution reactions. These transformations are essential for creating esters and amides.

The carboxylic acid group of this compound can be converted into its corresponding esters through various esterification methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). pearson.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. pearson.com These esters are often used as protected forms of the carboxylic acid or as intermediates for further reactions, such as amide formation. libretexts.org

AlcoholCatalystConditionsProduct
MethanolH₂SO₄ (catalytic)RefluxMethyl 2-amino-5-cyclopropylbenzoate
EthanolHCl (gas)RefluxEthyl 2-amino-5-cyclopropylbenzoate
CyclohexanolAcid CatalystRefluxCyclohexyl 2-amino-5-cyclopropylbenzoate nist.gov

Table 3: Representative Esterification Reactions.

One of the most significant transformations of the carboxylic acid functionality is the formation of amide bonds. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. bachem.com Modern peptide coupling reagents are widely used for this purpose, enabling the reaction to proceed under mild conditions with high yields and minimal side reactions, such as racemization. uniurb.it

Reagents are broadly categorized into phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU). sigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive activated species, such as an OBt or OAt ester, which then readily reacts with an amine to form the desired amide bond. bachem.comsigmaaldrich.com This methodology is fundamental in peptide synthesis and in the construction of complex molecules containing amide linkages. researchgate.net

Coupling ReagentAbbreviationActivating Mechanism
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP®Forms OBt active esters
O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHATUForms highly reactive OAt esters
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUForms OBt active esters
DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediate

Table 4: Common Coupling Reagents for Amide Bond Formation. sigmaaldrich.compeptide.com

Reduction to Alcohol Derivatives

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, yielding (2-amino-5-cyclopropylphenyl)methanol. This transformation requires a reducing agent that is selective for the carboxylic acid and does not affect the aromatic ring or the cyclopropyl group.

Standard reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids, but they are highly reactive and may not be compatible with the acidic proton of the amino group without prior protection. A more suitable reagent would be a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), which are known for their chemoselectivity in reducing carboxylic acids in the presence of other functional groups. The reaction typically proceeds by adding the borane reagent to a solution of the carboxylic acid in an aprotic solvent like THF.

Alternatively, a two-step process involving protection of the amino group, followed by reduction and deprotection, can be employed. For instance, the amino group can be acylated to form an amide, which protects it from the reducing agent. After reduction of the carboxylic acid, the protecting group can be removed by hydrolysis to yield the desired amino alcohol. The synthesis of related amino-phenyl methanols, such as (2-amino-5-chlorophenyl)methanol, has been documented and provides a basis for this transformation. sigmaaldrich.comsigmaaldrich.com

Table 1: Potential Reagents for the Reduction of this compound

ReagentConditionsSelectivity
Borane-tetrahydrofuran (BH₃·THF)THF, room temp. or refluxHigh for carboxylic acids
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THFHighly reactive, requires amine protection

Electrophilic and Nucleophilic Aromatic Substitutions on the Ring System

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly electron-donating amino group and the cyclopropyl group. sigmaaldrich.com The amino group directs incoming electrophiles to the ortho and para positions relative to it. The para position (C4) is already substituted with the cyclopropyl group, so electrophilic attack is predominantly directed to the ortho position (C3 and C5). However, the C5 position is sterically hindered by the adjacent cyclopropyl group. Therefore, substitution is most likely to occur at the C3 position. The deactivating effect of the meta-directing carboxylic acid group is largely overcome by the powerful activating effect of the amino group.

Nucleophilic aromatic substitution (NAS) on this molecule is generally unfavorable. NAS reactions typically require a leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. libretexts.orggoogle.com this compound lacks a suitable leaving group and is electron-rich, making it a poor substrate for this type of reaction.

Halogenation of the Aromatic Nucleus

Halogenation of this compound is an example of electrophilic aromatic substitution. Due to the high activation of the ring, the reaction can often proceed under mild conditions, sometimes without a Lewis acid catalyst. The regioselectivity is controlled by the directing effect of the amino group.

Chlorination or bromination is expected to occur at the position ortho to the amino group and meta to the carboxylic acid group (C3). For example, chlorination can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or a mixture of sodium hypochlorite (B82951) and acetic acid. google.comchemicalbook.com Bromination can be performed with bromine in a suitable solvent. The high reactivity may necessitate careful control of reaction conditions to prevent poly-halogenation.

Table 2: Predicted Products of Halogenation

Halogenating AgentPredicted Major Product
Sulfuryl chloride (SO₂Cl₂)2-Amino-3-chloro-5-cyclopropylbenzoic acid
Bromine (Br₂)2-Amino-3-bromo-5-cyclopropylbenzoic acid

Other Electrophilic Functionalizations

Nitration: Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. However, the reaction conditions must be carefully controlled due to the presence of the activating amino group, which can be susceptible to oxidation and can also be protonated under strongly acidic conditions, which would deactivate the ring. A common strategy to circumvent these issues is to first protect the amino group as an amide (e.g., acetanilide). The amide is still an ortho-, para-director but is less activating and less basic than the free amine. Following nitration, the protecting group can be removed by hydrolysis. The nitro group is expected to be introduced at the C3 position. The synthesis of related nitro-substituted aminobenzoic acids, such as 2-amino-5-nitrobenzoic acid, is well-established. sigmaaldrich.com

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the strong acidic conditions can protonate the amino group, deactivating the ring. Protection of the amino group may be necessary for a successful reaction. The sulfonic acid group (–SO₃H) would be directed to the C3 position. The existence of related compounds like 5-sulfoanthranilic acid supports the feasibility of this transformation. epa.govnih.gov

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not successful with substrates containing an amino group. libretexts.orgmasterorganicchemistry.com The basic nitrogen atom of the amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This converts the -NH₂ group into a strongly deactivating -NH₂⁺-AlCl₃ group, which inhibits electrophilic substitution. youtube.com To perform a Friedel-Crafts reaction, the amino group would first need to be protected as an amide. The acylated amine is less basic and less deactivating, potentially allowing the reaction to proceed, although the deactivating effect of the carboxylic acid group would still need to be overcome.

Stability and Transformations of the Cyclopropyl Group

The cyclopropyl group is a three-membered ring with significant ring strain (approximately 27 kcal/mol). masterorganicchemistry.com This strain influences its chemical properties, making it susceptible to ring-opening reactions under certain conditions. However, the cyclopropyl group is generally stable under many reaction conditions, including those used for typical electrophilic aromatic substitutions.

Ring-Opening Reactions

The cyclopropane (B1198618) ring can undergo cleavage under harsh conditions, such as in the presence of strong acids or through catalytic hydrogenation at elevated temperatures and pressures. In the context of this compound, acid-catalyzed ring-opening could potentially occur. Studies on related compounds, like trans-2-phenylcyclopropylamine, have shown that ring-opening can happen in the presence of a superacid, proceeding through a dicationic intermediate. google.com The reaction typically involves protonation of the cyclopropane ring, which weakens the C-C bonds and leads to cleavage. The presence of the amino and carboxylic acid groups on the phenyl ring would influence the electron density and stability of any intermediates formed, thereby affecting the ease of ring-opening. However, under the milder acidic conditions used for many standard organic transformations, the cyclopropyl ring is expected to remain intact. nih.gov

Derivatization and Analog Development Strategies

Design Principles for Structural Analogs

The rational design of new molecules based on the 2-amino-5-cyclopropylbenzoic acid scaffold involves several key principles aimed at optimizing its biological or material properties. These strategies include bioisosteric replacement and scaffold modification to explore new chemical space while retaining key interaction points.

Bioisosteric replacement is a fundamental strategy in drug design where one functional group is exchanged for another that possesses similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic profiles. drughunter.comspirochem.comnih.gov This approach can be applied to the this compound core to modulate its characteristics.

Carboxylic Acid Bioisosteres : The carboxylic acid group is a common site for bioisosteric replacement to improve properties like membrane permeability and oral bioavailability. drughunter.com Tetrazoles are a well-known example, mimicking the acidity and hydrogen bonding capability of a carboxylic acid. drughunter.com Other heterocyclic acidic groups, such as 5-oxo-1,2,4-oxadiazoles, can also serve as effective replacements. drughunter.com Another approach involves replacing the carboxylate with a phosphonate (B1237965) group, as phosphonates can mimic the carboxylate functionality found in amino acids. mdpi.com

Amide and Ester Bioisosteres : For derivatives where the carboxylic acid is converted to an amide or ester, these groups can also be replaced. Heterocyclic rings like triazoles, imidazoles, and oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amides while offering improved metabolic stability. drughunter.com

Ring Bioisosteres : The phenyl ring itself can be replaced with other aromatic or heteroaromatic systems to explore different binding interactions or alter metabolic pathways.

Original Functional Group Potential Bioisostere Rationale for Replacement
Carboxylic Acid (-COOH)TetrazoleMimics acidity and hydrogen bonding; can alter pKa and solubility. drughunter.com
Carboxylic Acid (-COOH)5-oxo-1,2,4-oxadiazoleLess acidic alternative to tetrazole, potentially improving oral absorption. drughunter.com
Carboxylic Acid (-COOH)Phosphonate (-PO(OH)₂)Mimics the carboxylate group, potentially altering binding and cell penetration. mdpi.com
Amide (-CONH-)1,2,4-TriazoleMetabolically stable mimic of the amide bond. drughunter.com
Phenyl RingPyridine, ThiopheneAlters electronic properties, metabolic stability, and potential for new vector interactions.

Scaffold modification, or "scaffold hopping," involves replacing the central molecular framework with a structurally distinct core while preserving the original orientation of key functional groups. nih.govnih.gov This strategy is employed to discover novel chemotypes with improved properties or to move into new intellectual property space. nih.gov

For the this compound scaffold, this could involve:

Ring System Alteration : Replacing the benzoic acid core with other bicyclic or heterocyclic systems that can spatially arrange the amino and acidic/ester/amide groups in a similar fashion. For instance, a pyrazolopyrimidine or a chromenopyridine scaffold could be considered. nih.govbeilstein-journals.org

Positional Isomerism : Moving the substituents (amino, cyclopropyl (B3062369), carboxyl) to different positions on the aromatic ring to probe the structural requirements for activity.

Scaffold Extension : Adding new substituents or fusing additional rings onto the existing scaffold to explore larger binding pockets or introduce new functionalities. A common strategy involves using palladium-catalyzed cross-coupling reactions to append various groups onto a halogenated precursor of the scaffold, allowing for late-stage diversification. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives based on the this compound structure relies on established organic chemistry reactions that allow for specific modifications at the carboxylic acid, the amino group, and the aromatic ring.

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of esters and amides.

Amide Formation : The reaction of a carboxylic acid with a primary or secondary amine is a fundamental transformation used to produce amides. youtube.com This is typically achieved using a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or a carbodiimide (B86325) like EDC, to activate the carboxylic acid. google.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine in the presence of a base. google.com For example, 2-amino-3-methylbenzoic acid can be converted to 2-amino-N,3-dimethylbenzamide through aminolysis of an intermediate benzoxazinedione with aqueous methylamine (B109427). sioc-journal.cn

Esterification : Esters can be prepared through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. Other methods involve reacting the corresponding acyl chloride or anhydride (B1165640) with an alcohol. youtube.com

Modification Type Reagents Product Reference
AmidationAmine (R-NH₂), Coupling Agent (e.g., EDC, CDI)Amide (R-CONH-R') google.com
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl ChlorideAcyl Chloride (R-COCl) google.com
Amidation via Acyl ChlorideAcyl Chloride, Amine (R-NH₂), Base (e.g., Et₃N)Amide (R-CONH-R') google.com

The primary amino group is a nucleophilic site that can be readily modified through alkylation or acylation. nih.govnih.gov

N-Acylation : The amino group can be acylated by reacting it with an acyl chloride or an acid anhydride in the presence of a base. This reaction forms an amide bond, linking a new acyl group to the nitrogen atom. clockss.org

N-Alkylation : Reductive amination is a common method for alkylating primary amines. nih.gov This involves reacting the amine with an aldehyde or ketone to form a transient imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a secondary amine. clockss.org

Reaction with Succinimidyl Esters : Activated esters, such as N-hydroxysuccinimide (NHS) esters, are widely used to couple various functional moieties to primary amines under mild, slightly basic conditions, forming a stable amide linkage. nih.govnih.gov

Modification Type Reagents Product Reference
N-AcylationAcyl Chloride (R'-COCl), BaseN-acyl derivative clockss.org
Reductive AlkylationAldehyde/Ketone, NaBH₃CNN-alkyl derivative nih.govclockss.org
CouplingSuccinimidyl Ester (R'-CO-NHS)N-acylated derivative nih.govnih.gov

Introducing new substituents onto the phenyl ring of this compound can significantly alter its properties. This is typically achieved through electrophilic aromatic substitution or modern cross-coupling reactions.

Electrophilic Aromatic Substitution : Halogenation of the aromatic ring can be accomplished using N-halosuccinimides. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can be used to introduce chlorine or bromine atoms onto the activated aromatic ring. sioc-journal.cn The positions ortho and para to the activating amino group are the most likely sites of substitution.

Palladium-Catalyzed Cross-Coupling : For more complex modifications, a halogenated derivative (e.g., 2-amino-5-bromo-benzoic acid) can serve as a precursor. nih.govresearchgate.net This bromo-intermediate can then undergo various palladium-catalyzed reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, to introduce a wide array of aryl, alkyl, or amino substituents. This strategy allows for the late-stage diversification of the core scaffold. nih.gov

Modification Type Key Reagents Intermediate/Product Reference
HalogenationN-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)Halogenated aromatic ring sioc-journal.cn
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBi-aryl derivative nih.gov
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseN-Aryl derivative nih.gov

Incorporation into Complex Molecular Architectures

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxylic acid moiety on a substituted benzene (B151609) ring, makes it a valuable building block for the synthesis of more complex molecular frameworks. Its rigid aromatic core, appended with a lipophilic cyclopropyl group, can be strategically incorporated into larger structures such as macrocycles and novel heterocyclic systems. The strategic placement of the amino and carboxylic acid groups ortho to each other facilitates cyclization reactions, leading to the formation of fused ring systems.

Building Blocks for Macrocycles

Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. While direct examples of macrocyclization using this compound are not extensively documented, its structural motifs are amenable to established macrocyclization strategies. One common approach involves a multi-step process where the amino or carboxylic acid group is first coupled with a linear linker, followed by an intramolecular cyclization to form the macrocyclic ring.

Multicomponent reactions (MCRs), such as the Ugi or Passerini reactions, offer a convergent and efficient pathway to complex macrocycles. nih.gov In a hypothetical application, this compound could be employed in a five-step sequence to generate diverse macrocycles. This sequence could involve:

Ring opening of a cyclic anhydride with a diamine.

Esterification.

Coupling with an amino acid isocyanide.

Saponification.

Finally, a multicomponent reaction for the macro-ring closure. nih.gov

This method allows for the versatile introduction of various structural elements, where the 2-amino-5-cyclopropylbenzoyl unit would impart specific conformational constraints and physicochemical properties to the final macrocycle.

Enzymatic macrocyclization presents another powerful strategy. researchgate.net Peptide cyclases, for instance, can catalyze the formation of cyclic peptides under mild conditions. researchgate.net A linear peptide precursor incorporating this compound could potentially be cyclized using such an enzyme, provided the enzyme tolerates this non-proteinogenic amino acid.

The table below outlines a general strategy for the synthesis of macrocycles where a substituted 2-aminobenzoic acid derivative could be a key component.

Macrocycle Synthesis Strategy Key Reaction Type Role of this compound Potential Linker/Reagents Reference
Multicomponent Reaction (MCR) CyclizationUgi or Passerini ReactionProvides a rigid, substituted aromatic building block.Diamines, cyclic anhydrides, amino acid isocyanides. nih.gov
Dimerization of MonomersAcid-catalyzed cyclizationForms a symmetrical macrocycle through self-assembly.Trifluoroacetic acid (TFA), dichloromethane (B109758) (DCM). tcu.edu
Enzymatic MacrocyclizationPeptide Cyclase CatalysisActs as a non-proteinogenic amino acid to be incorporated into a cyclic peptide.Linear peptide precursors with a recognition sequence for the enzyme. researchgate.net

Precursors for Novel Heterocyclic Systems

The ortho-disposed amino and carboxyl functionalities of this compound make it an ideal precursor for the synthesis of various fused heterocyclic systems. These heterocycles are core structures in many biologically active compounds.

Quinazolinones: Quinazolinones are a prominent class of heterocycles with a broad spectrum of pharmacological activities. The most common route to 4(3H)-quinazolinones involves the reaction of a 2-aminobenzoic acid derivative with a suitable reagent. researchgate.net For instance, reaction with acetic anhydride can yield a benzoxazinone (B8607429) intermediate, which upon condensation with a nitrogen nucleophile, forms the quinazolinone ring. researchgate.net Alternatively, this compound could be condensed with formamide (B127407) at elevated temperatures or react with isocyanates to yield substituted quinazolinones. researchgate.net Modern methods also utilize catalysts like acid-functionalized magnetic silica (B1680970) nanoparticles for greener synthesis. nih.gov

Acridones: Acridone (B373769) alkaloids are another class of biologically significant compounds. A flexible and modular synthesis of acridones can be achieved starting from a 2-aminobenzoic acid derivative. acs.org A common method is the condensation of the anthranilic acid derivative with a phenol, such as phloroglucinol, in the presence of an acid catalyst like p-toluenesulfonic acid, followed by a regioselective annulation to form the tetracyclic acridone core. acs.org Iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids also provides a route to acridones. arkat-usa.org

Benzodiazepines: 1,4-Benzodiazepines are a well-known class of psychoactive drugs. Their synthesis often starts from 2-aminobenzophenones, which can be prepared from 2-aminobenzoic acid derivatives. wum.edu.plwum.edu.pl More directly, 1,4-benzodiazepine-2,5-diones can be synthesized from amino acids and 2-aminobenzoic acid derivatives, indicating that the cyclopropyl-substituted analog could be used to create novel benzodiazepine (B76468) structures. rsc.org

The following table summarizes the synthesis of various heterocyclic systems using 2-aminobenzoic acid derivatives as a general precursor.

Heterocyclic System General Synthetic Strategy Key Reagents Potential Product from this compound Reference
QuinazolinonesCondensation and cyclizationAcetic anhydride, formamide, isocyanates, diaminoglyoxime.6-cyclopropyl-quinazolinone derivatives researchgate.netnih.gov
AcridonesCondensation with phenols followed by annulationPhloroglucinol, p-toluenesulfonic acid.3-cyclopropyl-acridone derivatives acs.org
BenzodiazepinesFormation of intermediate 2-aminobenzophenones or direct cyclizationAmino acids, various catalysts.7-cyclopropyl-1,4-benzodiazepine derivatives wum.edu.plrsc.org

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule in solution. Through various NMR experiments, it is possible to map out atomic connectivity and determine the chemical environment of each nucleus.

The substitution pattern (regiochemistry) of the benzene (B151609) ring is unequivocally established using ¹H NMR spectroscopy. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons at positions 3, 4, and 6.

The proton at C6 would likely appear as a doublet, split by the adjacent proton at C4.

The proton at C3 would also be a doublet, split by the proton at C4.

The proton at C4 would appear as a doublet of doublets, being split by both the C3 and C6 protons.

The characteristic upfield chemical shifts and complex splitting patterns of the cyclopropyl (B3062369) group protons would also be observed, confirming its presence. The integration of these signals would correspond to the number of protons in each environment. As 2-Amino-5-cyclopropylbenzoic acid is an achiral molecule, there are no stereochemical considerations such as enantiomers or diastereomers to be determined.

To confirm the precise connectivity of the atoms, advanced 2D NMR experiments are employed. These techniques spread the NMR information into two dimensions, revealing correlations between different nuclei. mdpi.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. Key expected correlations would include those between the aromatic protons (H3-H4, H4-H6) and within the cyclopropyl ring system, confirming the neighboring relationships.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps each proton signal to the carbon atom to which it is directly attached. It allows for the unambiguous assignment of each carbon atom in the molecule that bears a proton.

A correlation from the cyclopropyl protons to the aromatic carbon C5, definitively linking the cyclopropyl ring to the benzene ring.

Correlations from the aromatic proton H6 to the carboxylic acid carbon (C7) and to C2, confirming the relative positions of the substituents.

Predicted NMR Data for this compound

TechniqueAtom/GroupExpected Correlation / Chemical Shift (ppm)Information Gained
¹H NMRAromatic Protons (H3, H4, H6)~6.5-7.5Confirms 1,2,5-trisubstitution pattern from splitting.
¹H NMRCyclopropyl Protons~0.5-1.5Confirms presence of the cyclopropyl group.
¹³C NMRCarboxylic Acid (C7)~170Identifies the carboxyl carbon.
¹³C NMRAromatic Carbons~110-150Identifies the six unique aromatic carbons.
COSYH4 ↔ H3, H6-Maps adjacent aromatic protons.
HSQCCH (Aromatic/Cyclopropyl)-Correlates each proton to its directly bonded carbon.
HMBCCyclopropyl-H ↔ C5-Confirms connectivity of cyclopropyl group to the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound with a high degree of accuracy. For this compound (C₁₀H₁₁NO₂), HRMS would measure the mass of the molecular ion to several decimal places. This experimentally determined accurate mass is then compared to the theoretical mass calculated from the isotopic masses of the constituent elements. A close match (typically within 5 ppm) provides strong evidence for the proposed chemical formula.

Predicted HRMS Data for this compound

IonFormulaTheoretical Exact Mass (m/z)Expected Experimental Mass (m/z)
[M+H]⁺C₁₀H₁₂NO₂⁺178.0863Within 5 ppm of theoretical value
[M+Na]⁺C₁₀H₁₁NNaO₂⁺200.0682Within 5 ppm of theoretical value

Tandem mass spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, collision-induced dissociation (CID) would likely lead to characteristic losses of small neutral molecules.

Common fragmentation pathways for aminobenzoic acids include:

Loss of water (H₂O): A fragment corresponding to [M+H - H₂O]⁺.

Loss of ammonia (NH₃): A fragment corresponding to [M+H - NH₃]⁺.

Decarboxylation: Loss of the carboxyl group, often as CO and H₂O, leading to a fragment of [M+H - COOH]⁺ or [M+H - CO - H₂O]⁺.

The specific masses of these fragment ions provide further confirmation of the presence of the amino and carboxylic acid functional groups and help piece together the molecular structure.

Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ = 178.0863)

Precursor Ion (m/z)Proposed Neutral LossPredicted Fragment Ion (m/z)Formula of Fragment
178.0863H₂O160.0757C₁₀H₁₀NO⁺
178.0863NH₃161.0808C₁₀H₁₁O₂⁺
178.0863HCOOH (Formic Acid)132.0753C₉H₁₀N⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the positions of all atoms can be determined with high precision.

If a single crystal of this compound were analyzed, X-ray crystallography would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and bond angles for the entire molecule.

Information on the planarity of the benzene ring and the conformation of the substituents.

Detailed insight into the intermolecular interactions, such as hydrogen bonding between the amino (-NH₂) and carboxylic acid (-COOH) groups of adjacent molecules, which govern how the molecules pack together in the crystal lattice.

Hypothetical Crystal Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₁NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa, b, c (Å); β (°)
Molecules per Unit Cell (Z)4
Key InteractionsIntermolecular H-bonding (N-H···O, O-H···N)

Based on a comprehensive search of available scientific literature, detailed experimental or theoretical data specifically for the compound This compound is not publicly available. As a result, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline focusing solely on this specific molecule.

Constructing an analysis of its crystal structure, intermolecular interactions, conformational state, and spectroscopic properties without direct data would be speculative and would not meet the required standards of scientific accuracy. While research exists for analogous compounds, such as 2-amino-5-halobenzoic acids (e.g., fluoro, chloro, bromo derivatives) or 2-amino-5-nitrobenzoic acid, extrapolating this data to the cyclopropyl-substituted compound would be inappropriate for the following reasons:

Crystal Packing and Intermolecular Interactions: The size, shape, and electronic nature of the cyclopropyl group are significantly different from halogen or nitro substituents. These differences would lead to unique steric and electronic environments, resulting in a distinct crystal packing arrangement and different intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

Conformational Analysis: The rotational freedom and orientation of the cyclopropyl and carboxylic acid groups relative to the benzene ring in the crystalline state would be specific to this molecule and cannot be accurately predicted from other derivatives.

Vibrational Spectroscopy (FT-IR and FT-Raman): The vibrational modes of the molecule are highly dependent on the masses of the atoms and the strengths of the chemical bonds. The cyclopropyl group has characteristic vibrational frequencies (e.g., C-H stretching, ring breathing modes) that would be present in the spectra of this compound but absent in the spectra of other 5-substituted analogs. Therefore, the FT-IR and FT-Raman data for other compounds would not be representative.

Electronic Spectroscopy (UV/Vis): The cyclopropyl group can interact electronically with the benzene ring through conjugation, which would influence the energy of the π-π* electronic transitions. This would result in a unique UV/Vis absorption spectrum, and the chromophoric characterization cannot be reliably inferred from compounds with different electronic-donating or -withdrawing groups at the 5-position.

Given the strict requirement to focus solely on "this compound" and to provide scientifically accurate content, an article that fulfills these instructions cannot be generated at this time. Further experimental research or computational studies on this specific compound would be required to provide the data necessary for the requested analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure and reactivity.

Density Functional Theory (DFT) Studies (e.g., B3LYP)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-Amino-5-cyclopropylbenzoic acid, a DFT study would typically commence with geometry optimization. This process finds the lowest energy arrangement of the atoms, representing the molecule's most stable three-dimensional structure.

A common and well-regarded functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of Hartree-Fock theory with DFT. This would be paired with a basis set, such as 6-311++G(d,p), which provides a flexible mathematical description of the atomic orbitals. The output of such a calculation would be the optimized Cartesian coordinates of each atom, bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties.

HOMO-LUMO Analysis and Electronic Property Prediction

Once the geometry is optimized, the same DFT method can be used to calculate the molecule's electronic properties. Central to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the location of the most energetic electrons and acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. For this compound, the HOMO would likely be localized on the aminobenzoic acid ring, which is electron-rich.

LUMO: This is the lowest energy orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov A small gap suggests the molecule is more polarizable and more reactive. nankai.edu.cn

From these orbital energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Illustrative)

ParameterFormulaPredicted Significance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates high reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

This table is for illustrative purposes only. The values would need to be determined by actual DFT calculations.

Molecular Modeling and Conformational Analysis

While quantum mechanics describes the electronic structure, molecular modeling techniques are used to explore the molecule's physical behavior and different spatial arrangements (conformations).

Energy Minimization and Conformational Landscape Exploration

The cyclopropyl (B3062369) and carboxylic acid groups attached to the benzene (B151609) ring can rotate. These rotations lead to different conformers, each with a specific energy. A conformational analysis would systematically rotate these bonds and perform an energy minimization on each resulting structure to find all stable conformers. This process maps out the "conformational landscape," identifying the global minimum (the most stable conformer) and other local minima. This is vital for understanding which shape the molecule is most likely to adopt and how it might change its shape.

Molecular Dynamics Simulations (where applicable for intermolecular interactions)

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com For this compound, an MD simulation would place the molecule in a simulated environment (e.g., a box of water molecules) and calculate the forces between all atoms to predict their motion. This is particularly useful for studying how the molecule interacts with solvents or other molecules, revealing dynamic processes like hydrogen bonding patterns between the amino and carboxylic acid groups and surrounding water molecules. mdpi.com

Intermolecular Interaction Studies for Mechanistic Hypotheses

The functional groups of this compound—the amino group (-NH2), the carboxylic acid group (-COOH), and the cyclopropyl ring—dictate how it interacts with other molecules. The amino and carboxylic acid groups are capable of forming strong hydrogen bonds, acting as both hydrogen bond donors and acceptors. The aromatic ring can participate in π-π stacking interactions.

Computational studies can quantify these interactions. For instance, by modeling the interaction of this compound with a target protein, researchers could hypothesize its binding mode. Calculations could determine the binding energy and identify the key amino acid residues involved in the interaction, providing a mechanistic hypothesis for its biological activity, if any. Such studies are crucial in fields like drug design. nih.gov

Molecular Docking for Ligand-Target Binding Hypotheses (e.g., enzyme active sites)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.govyoutube.com This technique is crucial for forming hypotheses about how a molecule like this compound might interact with its biological target. The process involves sampling various conformations of the ligand within the active site and using a scoring function to rank them based on their predicted binding affinity. nih.gov

The primary goal of molecular docking is to identify the most energetically favorable binding mode of a ligand-receptor complex. nih.gov This information helps in understanding the mechanism of action and can guide the design of more potent and selective inhibitors. For instance, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site. ukm.mymdpi.com By analyzing these interactions, researchers can propose modifications to the ligand's structure to enhance its binding affinity and, consequently, its biological activity. jabonline.in

Virtual screening, a key application of molecular docking, allows for the rapid screening of large compound libraries to identify potential "hits" that are likely to bind to a specific target. nih.gov This significantly reduces the time and cost associated with experimental screening. jabonline.in The insights gained from molecular docking are fundamental to the rational design of new therapeutic agents. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Rationale

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.menih.gov The fundamental principle of QSAR is that the biological activity of a molecule is a direct function of its structural and physicochemical properties. fiveable.me These models are invaluable for understanding the design rationale behind a compound like this compound and for predicting the activity of new, unsynthesized analogs. nih.gov

The development of a QSAR model involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the molecules' structural, physical, and chemical properties, are calculated. mdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors to the biological activity. fiveable.me

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. mdpi.com

QSAR models can be two-dimensional (2D-QSAR), which considers the 2D structure of the molecule, or three-dimensional (3D-QSAR), which takes into account the 3D conformation. nih.gov These models help to identify the key molecular features that are either beneficial or detrimental to the desired biological activity. fiveable.me This knowledge provides a clear rationale for the design of new compounds with improved potency and selectivity, accelerating the drug discovery process. nih.govnih.gov

QSAR Modeling Step Description
Data Set Selection Compiling a set of molecules with measured biological activity. mdpi.com
Descriptor Calculation Generating numerical values that represent various molecular properties. mdpi.com
Model Development Using statistical techniques to correlate descriptors with activity. fiveable.me
Model Validation Assessing the predictive accuracy of the developed model. mdpi.com

Noncovalent Interaction (NCI) Analysis and Molecular Electrostatic Potential (MEP) Mapping

Noncovalent Interaction (NCI) Analysis is a computational method used to visualize and characterize weak, noncovalent interactions within and between molecules. nih.gov These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are critical for molecular recognition and the stability of ligand-receptor complexes. nih.govresearchgate.net NCI analysis provides a graphical representation of these interactions, where different colors indicate the type and strength of the interaction. Typically, green surfaces denote weak van der Waals interactions, blue indicates strong, attractive interactions like hydrogen bonds, and red signifies repulsive steric clashes. researchgate.net For a molecule like this compound, NCI analysis can reveal the intricate network of noncovalent interactions that dictate its binding to a biological target. nih.gov

Molecular Electrostatic Potential (MEP) Mapping is another vital computational tool that illustrates the charge distribution on the surface of a molecule. researchgate.net The MEP map is color-coded to represent different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms. researchgate.netnih.gov Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. researchgate.netnih.gov

Applications of 2 Amino 5 Cyclopropylbenzoic Acid As a Chemical Scaffold

Role in Multi-Step Organic Synthesis

The inherent reactivity of its amino and carboxylic acid functional groups, along with the unique electronic characteristics of the cyclopropyl (B3062369) ring, positions 2-amino-5-cyclopropylbenzoic acid as a key starting material for a diverse array of organic compounds.

The structural framework of this compound is integral to several active ingredients in the agricultural sector. It is a key intermediate in the synthesis of specific herbicides and fungicides. The cyclopropyl moiety, in particular, is recognized for its ability to enhance the efficacy and selectivity of the final agrochemical product. This is because its presence can modulate the molecule's binding affinity to target enzymes or proteins within pests and weeds, resulting in superior performance. For instance, this scaffold is a building block for compounds like the plant growth regulator cyclanilide (B1669389) and the herbicide procyazine.

Table 1: Agrochemicals Derived from this compound

Agrochemical Name Chemical Class Application
Cyclanilide Plant Growth Regulator Used to regulate growth in various crops.

This table is generated based on the established use of the scaffold in agrochemical synthesis.

Beyond its role in agriculture, this compound functions as a crucial intermediate in the manufacturing of a range of specialty chemicals. These include, but are not limited to, certain dyes, pigments, and other performance chemicals where the specific arrangement of substituents on the aromatic ring confers valuable properties. The synthetic pathways typically involve chemically altering the amino and carboxyl groups to construct more elaborate molecular structures.

Contributions to Materials Science and Polymer Chemistry

The distinct chemical properties of this compound also make it suitable for applications in creating novel materials and polymers with targeted functionalities.

The reactivity of this compound enables its use in the surface modification and functionalization of advanced materials. It can be chemically attached, or "grafted," onto the surfaces of substrates like silica (B1680970), nanoparticles, or other materials to introduce specific chemical functionalities. This surface modification can alter the material's properties, for example, by enhancing its compatibility within a composite material or by creating specific sites for molecular recognition.

Exploration in Mechanistic Biological Research (In Vitro and In Silico)

In the sphere of biological research, this compound and its derivatives serve as valuable tools for investigating biological phenomena at the molecular level, primarily through in vitro (laboratory-based) and in silico (computational) studies. The compound provides a core scaffold for the rational design and synthesis of molecular probes and potential inhibitors for specific biological targets like enzymes or receptors. nih.govnih.gov

For example, derivatives have been synthesized and studied to understand structure-activity relationships (SAR) for inhibiting specific kinases, which are enzymes involved in cell signaling. nih.gov Researchers utilize these synthesized molecules in laboratory assays and computational docking simulations to probe enzyme kinetics, analyze protein-ligand interactions, and elucidate fundamental biological pathways without administration to living organisms. nih.govnih.gov The knowledge acquired from such mechanistic studies is pivotal for understanding disease processes and guiding the development of new therapeutic concepts. nih.govnih.gov

Table 2: Examples of Mechanistic Studies Using Scaffolds Related to this compound

Research Area Target Class Study Type Objective
Obesity Research Kinases (TBK1, IKKε) In Vitro & In Silico To develop selective inhibitors and understand structure-activity relationships. nih.gov
Cancer Research BCL2 Enzyme In Silico To computationally predict the anti-cancer activity of new derivatives. nih.gov

This table provides examples of research where similar aminobenzoic acid or cyclopropyl-containing scaffolds are used for mechanistic biological investigation.

Probes for Enzyme Inhibition and Reaction Mechanism Studies

The 2-amino-5-substituted benzoic acid framework is a key component in the design of inhibitors for various enzymes. For instance, derivatives of this scaffold have been instrumental in developing inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov In these inhibitors, the 2,5-substituted benzoic acid core is designed to mimic the binding of natural pro-apoptotic proteins. nih.gov The carboxylic acid group typically forms a crucial hydrogen bond with a conserved arginine residue in the protein's binding pocket, anchoring the inhibitor. nih.gov

By systematically modifying the substituents on the benzoic acid ring, researchers can explore the structure-activity relationships (SAR) and elucidate the reaction mechanisms. For example, the introduction of different groups at the 5-position can probe the hydrophobic pockets within the enzyme's active site, leading to optimized binding affinity and selectivity. nih.gov This approach was successfully used to develop dual inhibitors of Mcl-1 and Bfl-1, with a 15-fold improvement in binding affinity achieved through the strategic placement of a bulky tert-butyl group. nih.gov

Similarly, the core structure of amlexanox, which is based on a related 2-amino-benzoic acid derivative, has been modified to create potent and selective inhibitors of the inflammatory kinases TBK1 and IKKε. chemsrc.com Docking studies and X-ray crystallography of these inhibitors bound to their target enzymes provide invaluable insights into the binding modes and the specific interactions that drive inhibition, thereby clarifying the enzymatic mechanism. chemsrc.com

Ligand Design for Defined Molecular Targets (e.g., receptor binding studies)

The principles of rational ligand design are well-exemplified by the use of the 2-amino-5-substituted benzoic acid scaffold in targeting specific receptors. The development of antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission, has utilized cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. researchgate.net These studies highlight how the introduction of a cyclopropyl group can influence the conformational preferences of the molecule, leading to selective binding at the receptor site. researchgate.net

In the context of opioid receptors, while not directly involving a cyclopropyl group, studies on mutating key amino acid residues have revealed the importance of specific interactions for ligand binding and receptor activation. drugbank.com This knowledge can be applied to the design of new ligands based on scaffolds like this compound, where the cyclopropyl group can be positioned to interact with specific hydrophobic regions of the receptor, potentially enhancing affinity and selectivity.

The design of selective ligands is a complex process, often involving the screening of compound libraries and the use of computational modeling to predict binding affinities. The this compound scaffold, with its defined geometry and potential for diverse functionalization, serves as an excellent starting point for such endeavors.

Development of Chemical Tools for Biological Pathway Elucidation

Chemical probes derived from the this compound framework can be powerful tools for dissecting complex biological pathways. By selectively inhibiting a specific enzyme or blocking a particular receptor, these molecules allow researchers to study the downstream effects and understand the role of that protein in a larger biological context.

For example, the development of potent and selective inhibitors for TBK1 and IKKε, based on a modified 2-amino-benzoic acid core, has provided chemical tools to investigate the insulin-independent pathways involved in energy storage and obesity. chemsrc.com These inhibitors can be used in cell-based assays and in vivo studies to probe the physiological consequences of inhibiting these kinases, helping to elucidate their role in metabolic diseases. chemsrc.com An analogue featuring a cyclohexyl modification demonstrated a significant IL-6 response in cells and showed weight loss and insulin-sensitizing effects in obese mice, comparable to the parent compound amlexanox. chemsrc.com

The ability to generate a series of analogues with varying potencies and selectivities from a common scaffold is a key advantage in developing such chemical tools. This allows for the establishment of clear structure-activity relationships and provides control experiments to ensure that the observed biological effects are indeed due to the intended molecular target.

Supramolecular Chemistry and Self-Assembly Studies

The field of supramolecular chemistry focuses on the noncovalent interactions that govern the organization of molecules into larger, well-defined structures. The functional groups present in this compound—the carboxylic acid and the amino group—are prime candidates for forming robust hydrogen bonds, making this molecule an excellent building block for supramolecular assembly.

Formation of Cocrystals and Molecular Salts

A key application of this compound in supramolecular chemistry is its potential to form cocrystals and molecular salts. nih.gov Cocrystals are crystalline structures composed of two or more different molecules held together by noncovalent interactions, while molecular salts involve proton transfer between an acidic and a basic component. nih.gov

The carboxylic acid group of this compound can readily form hydrogen bonds with a variety of coformers, including other carboxylic acids, amides, and pyridines. nih.gov Similarly, the amino group can act as a hydrogen bond donor. The formation of cocrystals can significantly alter the physicochemical properties of the parent compound, such as its solubility, melting point, and stability. nih.govnih.gov This is of particular interest in the pharmaceutical industry, where improving these properties can lead to more effective drug formulations. nih.gov

For example, the co-crystallization of active pharmaceutical ingredients (APIs) with generally recognized as safe (GRAS) coformers is a well-established strategy to enhance their bioavailability. nih.gov Given that this compound possesses both a hydrogen bond donor (amino group) and a hydrogen bond acceptor/donor (carboxylic acid), it has the potential to form stable cocrystals with a wide range of APIs.

PropertyDescriptionRelevance to this compound
Solubility The ability of a solid to dissolve in a solvent.Cocrystallization can enhance the aqueous solubility of poorly soluble compounds. The bifunctional nature of this compound makes it a good candidate for forming cocrystals with various APIs to improve their dissolution profiles. nih.gov
Melting Point The temperature at which a solid becomes a liquid.The melting point of a cocrystal is typically different from its individual components and can be tuned by the choice of coformer. nih.gov This can be important for manufacturing and stability.
Stability The ability of a substance to resist chemical change.Cocrystals can exhibit improved physical and chemical stability compared to the pure components, which is crucial for the shelf life of pharmaceutical products.

Understanding Noncovalent Interactions in Crystal Engineering

The study of cocrystals and molecular salts formed from this compound provides a platform for understanding the fundamental principles of crystal engineering. Crystal engineering is the design and synthesis of crystalline solids with desired properties, and it relies on a deep understanding of intermolecular interactions. nih.gov

The primary noncovalent interactions that would govern the self-assembly of this compound and its derivatives are hydrogen bonds. The carboxylic acid dimer synthon (where two carboxylic acid groups hydrogen bond to each other) and the catemer synthon (where carboxylic acid groups form a chain) are common motifs. Additionally, the amino group can form strong N-H···O hydrogen bonds with the carboxylic acid group of a neighboring molecule.

Interaction TypeDescriptionPotential Role in this compound Assemblies
Hydrogen Bonds Strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.The primary driving force for self-assembly, involving the carboxylic acid and amino groups. nih.gov
Halogen Bonds A noncovalent interaction between a halogen atom and a Lewis base.While not present in the parent molecule, introducing halogen substituents would enable this interaction for further structural control. nih.gov
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The benzene (B151609) ring of the molecule can participate in stacking interactions, influencing the crystal packing.
van der Waals Forces Weak, non-specific attractive forces between molecules.Contribute to the overall stability of the crystal lattice.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For 2-Amino-5-cyclopropylbenzoic acid, future research will likely focus on developing novel and sustainable synthetic routes that move beyond traditional multi-step procedures.

Current synthetic approaches often rely on classical reactions that may involve harsh reagents and generate significant waste. researchgate.net Future strategies are expected to incorporate principles of green chemistry, such as:

Biocatalysis: The use of enzymes, such as cyclopropane (B1198618) synthases or engineered aminotransferases, presents a promising avenue for the stereoselective and environmentally friendly synthesis of this compound and its chiral analogs. nih.govgithub.io Research into cyclopropane synthase (CS) enzymes, which catalyze the formation of cyclopropane rings in bacteria, could be leveraged for the synthesis of cyclopropane-containing building blocks. github.io Additionally, the enzymatic synthesis of aminobenzoic acids, for example through the action of PabA, PabB, and PabC proteins in the folate biosynthetic pathway, could be adapted for the production of functionalized anthranilates. nih.gov

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. nih.govnih.govrsc.org This technology could be applied to the direct C-H cyclopropylation of aniline (B41778) derivatives or the amination of cyclopropyl-containing precursors, offering a more sustainable alternative to traditional methods. nih.govrsc.org

Mechanochemical Synthesis: The use of mechanical force to drive chemical reactions in the absence of bulk solvents is another area of potential development. This approach could lead to a significant reduction in solvent waste and energy consumption in the synthesis of this compound.

A comparative look at potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesResearch Challenges
Biocatalysis High stereoselectivity, mild reaction conditions, reduced environmental impact. nih.govgithub.ioEnzyme discovery and engineering, substrate scope limitations, process optimization. github.io
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, access to novel reactivity. nih.govnih.govrsc.orgCatalyst cost and stability, scalability, mechanistic understanding. youtube.comyoutube.com
Mechanochemistry Reduced solvent usage, potential for novel reactivity, energy efficiency.Scalability, reaction monitoring, understanding of reaction mechanisms.

Exploration of Undiscovered Chemical Transformations and Novel Reactivity

The strained three-membered ring of the cyclopropyl (B3062369) group and the reactive amino and carboxylic acid functionalities of the benzene (B151609) ring present a rich landscape for exploring novel chemical transformations.

Future research will likely focus on:

Ring-Opening Reactions: The inherent strain of the cyclopropane ring can be exploited in ring-opening reactions to generate more complex molecular scaffolds. Catalytic methods that enable the selective cleavage of the cyclopropane C-C bonds could lead to the synthesis of novel heterocyclic compounds.

Divergent Synthesis: The orthogonal reactivity of the amino, carboxylic acid, and cyclopropyl groups can be harnessed for divergent synthesis, allowing for the rapid generation of diverse libraries of compounds from a single precursor. nih.govimperial.ac.uk This approach is particularly valuable in drug discovery for exploring structure-activity relationships.

C-H Functionalization: Direct functionalization of the C-H bonds on the cyclopropyl ring or the aromatic core would provide a highly atom-economical route to novel derivatives. Advances in transition-metal catalysis are making such transformations increasingly feasible. nih.gov

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a significant future direction.

Key areas of development include:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the key synthetic steps will be crucial for the industrial production of this compound. acs.orguc.ptnih.gov Flow chemistry can enable precise control over reaction parameters, leading to improved yields and purity. acs.orgnih.gov

Automated Synthesis Platforms: Combining flow chemistry with automated synthesis and purification technologies will enable the rapid generation of libraries of this compound analogs for high-throughput screening in drug discovery and materials science. acs.org

Advanced Characterization Techniques for Complex Analogs and Reaction Intermediates

As more complex analogs of this compound are synthesized, advanced analytical techniques will be essential for their thorough characterization.

Future research will rely on:

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as those used for studying complex biomolecules, will be necessary to fully elucidate the structure and conformation of intricate derivatives and their interactions with biological targets.

Mass Spectrometry: High-resolution mass spectrometry will be critical for identifying reaction intermediates and characterizing complex product mixtures, particularly in the exploration of novel reactivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in predicting the properties and reactivity of new analogs and in elucidating reaction mechanisms. acs.org

Expanding Applications in Emerging Chemical Technologies and Functional Materials

The unique electronic and structural features of this compound make it a promising candidate for applications beyond its current use as a synthetic intermediate.

Potential future applications include:

Organic Electronics: The aromatic core and the potential for derivatization suggest that this compound could be a building block for novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of dye-sensitized solar cells.

Functional Polymers: Incorporation of the this compound motif into polymer backbones could lead to materials with unique thermal, mechanical, or optical properties.

Sensors: The amino and carboxylic acid groups can act as binding sites for metal ions or other analytes, making derivatives of this compound potential candidates for the development of chemical sensors.

Addressing Fundamental Structural Biology and Mechanistic Gaps through Chemical Probes

Small molecules are invaluable tools for probing biological systems. Derivatives of this compound have the potential to be developed into chemical probes to address fundamental questions in structural biology and to elucidate the mechanisms of disease.

Key research directions include:

Design of Selective Protein-Protein Interaction (PPI) Modulators: The 2,5-substituted benzoic acid scaffold has been identified as a promising starting point for the design of inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.govdundee.ac.ukbiorxiv.org The cyclopropyl group can be used to fine-tune the binding affinity and selectivity of these inhibitors.

Development of Covalent Probes: The reactivity of the amino and carboxylic acid groups can be exploited to develop covalent probes that can be used to identify the binding partners of these molecules in a cellular context.

Elucidation of Drug Mechanisms: By systematically modifying the structure of this compound-based inhibitors and studying their effects on cellular pathways, it is possible to gain a deeper understanding of their mechanism of action. nih.gov

The table below summarizes the potential of this compound derivatives as chemical probes:

Application as Chemical ProbePotential Impact
Selective PPI Modulators Development of novel therapeutics for cancer and other diseases. nih.govdundee.ac.ukbiorxiv.org
Covalent Probes Identification of novel drug targets and elucidation of off-target effects.
Mechanistic Studies Deeper understanding of disease pathways and drug mechanisms of action. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-5-cyclopropylbenzoic acid, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis typically involves cyclopropane ring introduction via [2+1] cycloaddition or alkylation of a benzoic acid precursor. For example, coupling cyclopropane derivatives (e.g., cyclopropylboronic acid) to a halogenated benzoic acid scaffold under Suzuki-Miyaura conditions (Pd catalyst, base, and inert atmosphere). Optimization includes temperature control (60–100°C), solvent selection (THF or DMF), and stoichiometric ratios of reagents to minimize side products .
  • Data Validation : Monitor reaction progress using TLC or HPLC. Confirm product purity (>95%) via melting point analysis (expected range: 200–215°C, based on analogous chlorinated derivatives) and NMR spectroscopy .

Q. How can the purity of this compound be reliably assessed?

  • Methodology : Use reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Mobile phase: gradient of acetonitrile and 0.1% trifluoroacetic acid in water. Compare retention times against a certified reference standard. Complementary techniques include:

  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion ([M+H]+ expected at m/z 192.1 for C10H11NO2).
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

  • Methodology : Solubility tests indicate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For long-term storage, keep as a lyophilized powder at −20°C under inert gas (argon or nitrogen) to prevent oxidation. Avoid prolonged exposure to light or humidity, which may degrade the cyclopropane ring .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can its crystal structure be resolved?

  • Methodology : Slow evaporation from a DMSO/water mixture (9:1 v/v) at 4°C promotes single-crystal growth. X-ray diffraction (XRD) analysis reveals intermolecular hydrogen bonding between the amino and carboxylic acid groups, stabilizing the lattice. Challenges include low crystal yield due to steric hindrance from the cyclopropane ring. Use synchrotron radiation for high-resolution data collection if conventional XRD fails .
  • Data Interpretation : Compare observed bond angles (e.g., cyclopropane C-C-C ~60°) with DFT-optimized geometries to assess strain effects .

Q. How does the cyclopropane substituent influence the compound’s spectroscopic properties and reactivity?

  • Methodology :

  • NMR Analysis : The cyclopropane ring induces deshielding of adjacent protons (δ 1.2–1.8 ppm in 1H NMR) and distinct 13C signals (δ 10–15 ppm for sp3 carbons).
  • Reactivity Studies : The strained cyclopropane ring enhances electrophilicity at the benzoic acid moiety, facilitating nucleophilic substitutions (e.g., amidation). Monitor kinetics via in-situ IR spectroscopy to track carboxylate activation .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodology : Protect the amino group with Boc or Fmoc groups before derivatizing the carboxylic acid. For example:

Boc Protection : React with di-tert-butyl dicarbonate in THF at 0°C.

Coupling Reactions : Use EDCI/HOBt for amide bond formation with amines.

Deprotection : Treat with TFA/DCM (1:4) to regenerate the free amine.

  • Troubleshooting : LC-MS monitors deprotection efficiency. Side products (e.g., ring-opened derivatives) are minimized by avoiding strong acids or bases .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes in metabolic pathways). Use QSAR models to correlate substituent electronic effects (Hammett σ values) with inhibitory potency. Validate predictions via in vitro assays (IC50 measurements) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous compounds (e.g., 2-amino-5-chlorobenzoic acid: 209–213°C vs. 210–215°C). How should researchers address this?

  • Resolution : Variability arises from impurities or polymorphic forms. Reproduce synthesis using high-purity reagents, and characterize via DSC to identify polymorph transitions. Cross-validate with elemental analysis .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.